![molecular formula C24H25NO B4142116 2-(4-biphenylyl)-N-(2-methyl-1-phenylpropyl)acetamide](/img/structure/B4142116.png)
2-(4-biphenylyl)-N-(2-methyl-1-phenylpropyl)acetamide
説明
2-(4-biphenylyl)-N-(2-methyl-1-phenylpropyl)acetamide, commonly known as BPN14770, is a small molecule that has been developed by Tetra Therapeutics for the treatment of Alzheimer's disease. BPN14770 is a potent inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a key role in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain.
作用機序
BPN14770 inhibits the activity of 2-(4-biphenylyl)-N-(2-methyl-1-phenylpropyl)acetamide, an enzyme that breaks down cAMP in the brain. By inhibiting 2-(4-biphenylyl)-N-(2-methyl-1-phenylpropyl)acetamide, BPN14770 increases the levels of cAMP, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB). PKA and CREB are key regulators of synaptic plasticity and neuronal survival, and their activation has been shown to improve cognitive function in animal models of Alzheimer's disease.
Biochemical and Physiological Effects:
BPN14770 has been shown to have a number of biochemical and physiological effects in the brain. In addition to increasing cAMP levels and activating PKA and CREB, BPN14770 has been shown to reduce the levels of inflammatory cytokines and oxidative stress markers in the brain. BPN14770 has also been shown to promote the growth of new neurons and enhance synaptic plasticity in the brain.
実験室実験の利点と制限
One advantage of BPN14770 is its high selectivity for 2-(4-biphenylyl)-N-(2-methyl-1-phenylpropyl)acetamide, which reduces the risk of off-target effects. BPN14770 is also relatively stable and can be administered orally, which makes it a convenient drug candidate for clinical trials. However, one limitation of BPN14770 is its relatively short half-life, which may require frequent dosing in clinical trials.
将来の方向性
There are several future directions for the study of BPN14770. One area of research is the optimization of the pharmacokinetic properties of BPN14770 to improve its efficacy and reduce the dosing frequency. Another area of research is the evaluation of BPN14770 in clinical trials for the treatment of Alzheimer's disease. Finally, the potential therapeutic effects of BPN14770 in other neurological disorders, such as Parkinson's disease and schizophrenia, could also be explored.
科学的研究の応用
BPN14770 has been extensively studied for its potential therapeutic effects in Alzheimer's disease. In preclinical studies, BPN14770 has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. BPN14770 has also been shown to enhance synaptic plasticity and promote the growth of new neurons in the brain.
特性
IUPAC Name |
N-(2-methyl-1-phenylpropyl)-2-(4-phenylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO/c1-18(2)24(22-11-7-4-8-12-22)25-23(26)17-19-13-15-21(16-14-19)20-9-5-3-6-10-20/h3-16,18,24H,17H2,1-2H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLROTUQVOYKBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1-phenylpropyl)-2-(4-phenylphenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。